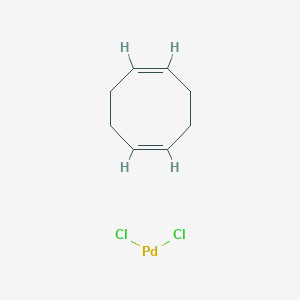

Cycloocta-1,5-diene dichloropalladium

Beschreibung

Historical Development and Academic Significance of Palladium(II)-Diene Complexes

The study of diene complexes, where a hydrocarbon with two double bonds acts as a ligand to a transition metal, has been a significant area of organometallic chemistry since the mid-20th century. numberanalytics.com The discovery and characterization of these compounds, such as butadiene iron tricarbonyl, were pivotal in understanding the fundamental interactions between dienes and metals. numberanalytics.com Palladium(II)-diene complexes emerged as a particularly important class within this field.

Early research in the 1970s began to systematically explore the reactivity of palladium(II) and platinum(II) diene complexes with various reagents, such as carboxylic acids and β-diketones. rsc.orgrsc.org These studies demonstrated that the coordinated diene ligand was susceptible to nucleophilic attack, leading to the formation of new σ-bonds between the metal and the ligand. This reactivity highlighted the potential of these complexes to serve as intermediates in synthetic transformations.

The academic significance of palladium(II)-diene complexes, especially Dichloro(1,5-cyclooctadiene)palladium(II), grew substantially with the rise of palladium-catalyzed cross-coupling reactions. Researchers recognized that these stable, easily handled solids were excellent precursors to the highly reactive palladium(0) species required for catalysis. The diene ligand provides stability for storage and handling, yet it is labile enough to be displaced under reaction conditions, initiating the catalytic cycle. This combination of stability and reactivity cemented the role of palladium(II)-diene complexes as vital components in the toolkit of modern synthetic chemistry.

Role of Dichloro(1,5-cyclooctadiene)palladium(II) as a Precatalyst in Homogeneous Catalysis

In homogeneous catalysis, a precatalyst is a stable compound that is converted into the catalytically active species under the conditions of the chemical reaction. nih.govresearchgate.net Dichloro(1,5-cyclooctadiene)palladium(II) is a quintessential example of a Pd(II) precatalyst that is reduced in situ to a catalytically active Pd(0) species. researchgate.netnih.gov This Pd(0) complex is the entry point for numerous catalytic cycles, most notably cross-coupling reactions that form new carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.netlibretexts.org

The versatility of PdCl₂(cod) as a precatalyst is demonstrated by its application in a wide array of named reactions that have revolutionized organic synthesis. sigmaaldrich.com These reactions are fundamental to the creation of complex molecules, and the development of catalyst systems derived from PdCl₂(cod) has been a key factor in their widespread adoption. libretexts.orgmit.edu For example, it is a common precursor for catalysts used in Suzuki-Miyaura, Heck, and Sonogashira couplings. ontosight.aichemimpex.comsigmaaldrich.com

Beyond cross-coupling, PdCl₂(cod) is also employed in other significant transformations. It catalyzes carbonylation reactions, such as the methoxycarbonylation of iodobenzene (B50100) to produce methyl benzoate (B1203000). researchgate.netchemdad.com Studies have shown that the efficiency of this reaction can be low due to the formation of inactive palladium black, but the addition of certain ammonium (B1175870) salts can prevent this deactivation and significantly increase the product yield. researchgate.net Furthermore, it serves as a catalyst in oxidation reactions, including the conversion of alcohols to aldehydes and ketones. nih.govrsc.org In these processes, the Pd(II) center can act as a Lewis acid, activating the alcohol for oxidation. nih.gov

The table below summarizes several key catalytic reactions where Dichloro(1,5-cyclooctadiene)palladium(II) is commonly used as a precatalyst.

| Reaction Name | Description |

| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and an organohalide. chemimpex.comsigmaaldrich.com |

| Heck Reaction | Forms a C-C bond by coupling an unsaturated halide with an alkene. chemimpex.comsigmaaldrich.com |

| Sonogashira Coupling | Creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. ontosight.aisigmaaldrich.com |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. sigmaaldrich.commit.edu |

| Stille Coupling | Joins an organotin compound with an organohalide to form a C-C bond. libretexts.org |

| Methoxycarbonylation | Introduces a methoxycarbonyl group into an organic molecule, often using carbon monoxide and methanol (B129727). researchgate.netchemdad.com |

| Allylic Substitution | Substitutes a leaving group at an allylic position with a nucleophile. |

Scope and Academic Relevance of Research on Dichloro(1,5-cyclooctadiene)palladium(II)

The scope of research involving Dichloro(1,5-cyclooctadiene)palladium(II) is extensive, reflecting its profound impact on both academic and industrial chemistry. Its primary role as a precatalyst has made it a central figure in the synthesis of a vast number of organic compounds. ontosight.ai This is particularly evident in the pharmaceutical industry, where palladium-catalyzed reactions are fundamental to the discovery and production of new drugs. ontosight.aichemimpex.com The ability to efficiently construct complex molecular frameworks is crucial for developing novel therapeutic agents. ontosight.ai Similarly, in materials science, this compound facilitates the synthesis of polymers and nanomaterials with enhanced properties. chemimpex.com

The academic relevance of PdCl₂(cod) is equally significant. It is a key reagent in research laboratories worldwide for the development of new synthetic methodologies and for conducting mechanistic studies. chemimpex.com Investigating the catalytic cycles that begin with PdCl₂(cod) provides fundamental insights into the principles of organometallic chemistry and catalysis. nih.gov This understanding allows chemists to design more efficient, selective, and sustainable chemical reactions.

Ongoing research continues to expand the applications of this versatile compound. For instance, recent studies have explored its utility in intracellular reactions, where it can be used to release bioactive molecules within living cells, demonstrating its potential in chemical biology. The compound's reliability and well-understood reactivity make it an ideal starting point for developing novel catalytic systems and a benchmark against which new precatalysts are measured. Its enduring presence in chemical literature and its constant application in cutting-edge research underscore its continued academic and practical importance.

Structure

2D Structure

Eigenschaften

CAS-Nummer |

12107-56-1 |

|---|---|

Molekularformel |

C8H12Cl2Pd |

Molekulargewicht |

285.50 g/mol |

IUPAC-Name |

(1Z,5Z)-cycloocta-1,5-diene;palladium(2+);dichloride |

InChI |

InChI=1S/C8H12.2ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; |

InChI-Schlüssel |

RRHPTXZOMDSKRS-PHFPKPIQSA-L |

Isomerische SMILES |

C1C/C=C\CCC=C1.Cl[Pd]Cl |

Kanonische SMILES |

C1CC=CCCC=C1.Cl[Pd]Cl |

Andere CAS-Nummern |

12107-56-1 |

Physikalische Beschreibung |

Orange crystalline powder; Hygroscopic; [Acros Organics MSDS] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis Methodologies and Precursor Chemistry of Dichloro 1,5 Cyclooctadiene Palladium Ii

Established Synthetic Pathways for Dichloro(1,5-cyclooctadiene)palladium(II)

The synthesis of dichloro(1,5-cyclooctadiene)palladium(II) is well-established, with primary methods involving the direct reaction of a palladium(II) salt with 1,5-cyclooctadiene (B75094) or through ligand displacement strategies. These methods are reliable and provide the yellow, crystalline solid in good yields. wikipedia.orgchemdad.com

Synthesis from Tetrachloropalladate and 1,5-Cyclooctadiene

The most common and straightforward synthesis of dichloro(1,5-cyclooctadiene)palladium(II) involves the reaction of a tetrachloropalladate(II) salt, such as sodium tetrachloropalladate(II) (Na₂PdCl₄), with 1,5-cyclooctadiene. wikipedia.org The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or an aqueous medium. The 1,5-cyclooctadiene, a bidentate chelating ligand, coordinates to the palladium(II) center, displacing two chloride ions from the tetrachloropalladate complex to form the stable, square planar PdCl₂(cod) complex. wikipedia.orgontosight.ai

Na₂[PdCl₄] + C₈H₁₂ → PdCl₂(C₈H₁₂) + 2 NaCl

This method is efficient and provides a high yield of the desired product. The resulting complex is a yellow solid that is soluble in chloroform. wikipedia.org

Ligand Displacement Strategies in Dichloro(1,5-cyclooctadiene)palladium(II) Synthesis

Ligand displacement is a fundamental concept in the synthesis of coordination compounds, and it can also be applied to the synthesis of dichloro(1,5-cyclooctadiene)palladium(II). In this context, a palladium complex with more weakly bound ligands can be treated with 1,5-cyclooctadiene. The stronger coordinating ability of the diene ligand facilitates the displacement of the existing ligands to form the more stable PdCl₂(cod) complex. For instance, complexes like bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂]) can serve as precursors. mdpi.com The reaction with 1,5-cyclooctadiene would proceed as follows:

[PdCl₂(MeCN)₂] + C₈H₁₂ → PdCl₂(C₈H₁₂) + 2 MeCN

Derivatization and Formation of Novel Palladium(II) Complexes from Dichloro(1,5-cyclooctadiene)palladium(II)

The synthetic utility of dichloro(1,5-cyclooctadiene)palladium(II) lies in the ease with which the cyclooctadiene ligand can be substituted by a wide variety of other ligands. This allows for the synthesis of a diverse range of palladium(II) complexes with tailored electronic and steric properties for applications in catalysis and materials science.

Reactions with Phosphorus Ylides and Phosphine (B1218219) Ligands

Phosphorus-based ligands are a cornerstone of coordination chemistry, and their reactions with PdCl₂(cod) have been extensively studied.

Phosphorus Ylides: Non-symmetric phosphorus ylides react with dichloro(1,5-cyclooctadiene)palladium(II) in dichloromethane (B109758) to afford monomeric P-C chelated complexes of the type [(Y)PdCl₂]. researchgate.net These reactions typically proceed under mild conditions. The resulting complexes feature a six-membered ring formed by the coordination of the phosphine group and the ylidic carbon atom to the palladium center, resulting in a slightly distorted square planar geometry. researchgate.net

Phosphine Ligands: The reaction of PdCl₂(cod) with phosphine ligands is a common method for the synthesis of phosphine-palladium(II) complexes. The cyclooctadiene ligand is displaced by the phosphine ligands. For example, reaction with one equivalent of 3-(diphenylphosphino)propanal (PCHO) leads to the formation of a dinuclear complex, trans-[{PdCl(µ-Cl)(PCHO-κP)}₂], where the phosphine coordinates in a monodentate fashion via the phosphorus atom. rsc.org With bidentate phosphines, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp), mononuclear complexes of the type [PdCl₂(P∩P)] are formed. nih.gov The reaction with two equivalents of a monodentate phosphine ligand, such as Ph₂PC(O)NHPh, produces the bis(phosphine) complex [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂]. nih.gov

| Ligand | Product | Coordination Mode | Reference |

| Ph₂P(CH₂)nPPh₂C(H)C(O)PhR | [(Y)PdCl₂] | P,C-chelate | researchgate.net |

| 3-(diphenylphosphino)propanal (PCHO) | trans-[{PdCl(µ-Cl)(PCHO-κP)}₂] | Monodentate (P) | rsc.org |

| Ph₂PC(O)NHPh | [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂] | Monodentate (P) | nih.gov |

| Ph₂PC(S)NHPh | [PdCl₂{Ph₂PC(S)NHPh-κP,S}] | P,S-chelate | nih.gov |

Coordination with N-Donor Ligands: Pyrazolylpropanamide, Benzimidazole (B57391), and Bis(oxazoline) Derivatives

Nitrogen-donor ligands form a vast and important class of ligands in coordination chemistry, and their palladium(II) complexes, readily synthesized from PdCl₂(cod), have shown significant applications.

Pyrazolylpropanamide: The reaction of dichloro(1,5-cyclooctadiene)palladium(II) with N-pyrazolylpropanamide (L1) derivatives displaces the cyclooctadiene ligand to form complexes of the type Cl₂Pd(L1)₂. jmu.edu Similarly, reactions with two equivalents of 3-(pyrazol-1-yl)propanamide (PPA) and its derivatives afford trans-PdCl₂(L)₂ complexes, where the ligands coordinate in a κN-monodentate fashion. researchgate.net

Benzimidazole: While direct reactions with simple benzimidazole are common, the derivatization often involves more complex benzimidazole-containing ligands. For instance, palladium-catalyzed cross-coupling reactions are used to functionalize benzimidazole derivatives, which can then be used as ligands. nih.govmdpi.com The resulting palladium complexes often exhibit interesting catalytic or biological properties.

Bis(oxazoline) Derivatives: Bis(oxazoline) (BOX) ligands are C₂-symmetric chiral ligands that are widely used in asymmetric catalysis. The reaction of PdCl₂(cod) or its derivatives with BOX ligands leads to the formation of (BOX)Pd(II) complexes. For example, the reaction of Pd(Me)Cl(cod) with BOX ligands affords (BOX)Pd(Me)Cl complexes in high yields. acs.org The synthesis of dichlorobis[(4-isopropyl-2-naphthalen-1-yl)oxazoline)]palladium(II) can be achieved by reacting the bis(oxazoline) ligand with sodium tetrachloropalladate(II), a related palladium(II) source. beilstein-journals.org

| Ligand Type | Example Ligand | Resulting Complex | Reference |

| Pyrazolylpropanamide | N-pyrazolylpropanamide (L1) | Cl₂Pd(L1)₂ | jmu.edu |

| Pyrazolylpropanamide | 3-(pyrazol-1-yl)propanamide (PPA) | trans-PdCl₂(PPA)₂ | researchgate.net |

| Bis(oxazoline) | C₂-symmetric BOX ligands | (BOX)Pd(Me)Cl | acs.org |

| Bis(oxazoline) | (4-isopropyl-2-naphthalen-1-yl)oxazoline | dichloro[bis(4-isopropyl-2-naphthalen-1-yl)oxazoline]palladium(II) | beilstein-journals.org |

Chelation with Schiff Bases and Other Multidentate Ligands

Schiff bases and other multidentate ligands are capable of forming highly stable chelate complexes with palladium(II), and PdCl₂(cod) is a common starting material for their synthesis.

Schiff Bases: Schiff base ligands, formed by the condensation of a primary amine and an aldehyde or ketone, can act as multidentate ligands. Their reaction with palladium(II) precursors leads to the formation of stable complexes. For example, Schiff bases derived from 3,5-diiodo- and 3,5-dibromosalicylaldehydes and p-anisidine (B42471) readily form Pd(II) complexes. naturalspublishing.com The resulting complexes often exhibit a square planar geometry around the palladium center.

Other Multidentate Ligands: A wide variety of other multidentate ligands have been reacted with dichloro(1,5-cyclooctadiene)palladium(II) to generate novel palladium complexes. For instance, linear quadridentate ligands with a P₂N₂ donor set have been used to synthesize bis[palladium(II)] complexes of the type [(PdCl₂)₂(μ-quadridentate)]. researchgate.net Similarly, tripeptides can act as tri- and tetradentate chelating ligands to form stable palladium(II) complexes, although the synthesis may require non-aqueous conditions to prevent hydrolysis. nih.gov

| Ligand Type | Donor Atoms | Resulting Complex Type | Reference |

| Schiff Base | N, O | [Pd(Schiff Base)Cl₂] | naturalspublishing.comyu.edu.jo |

| Linear Quadridentate Ligand | P₂N₂ | [(PdCl₂)₂(μ-quadridentate)] | researchgate.net |

| Tripeptide | N, O | [Pd(tripeptide)] | nih.gov |

Formation of Organopalladium Complexes from Dichloro(1,5-cyclooctadiene)palladium(II) via Reaction with Main Group Reagents

The transmetalation of dichloro(1,5-cyclooctadiene)palladium(II), [PdCl2(cod)], with main group organometallic reagents is a fundamental and widely utilized method for the synthesis of organopalladium(II) complexes. This process involves the transfer of an organic group from a more electropositive main group metal to the palladium center, resulting in the formation of a stable palladium-carbon σ-bond and displacement of one or both chloride ligands. These resulting organopalladium complexes are pivotal intermediates in a vast array of catalytic cross-coupling reactions and have been extensively studied to understand the fundamental steps of these catalytic cycles.

The reactivity of [PdCl2(cod)] with various main group reagents, including those of tin, mercury, lithium, and magnesium, has been documented, leading to the isolation and characterization of a diverse range of organopalladium(II) compounds. The stability and reactivity of the resulting complexes are highly dependent on the nature of the organic group being transferred.

Research Findings

Reaction with Organotin Reagents

The reaction of [PdCl2(cod)] with organotin reagents provides a reliable route to alkyl- and arylpalladium(II) complexes. A notable example is the synthesis of the benzylpalladium complex, [PdCl(CH2Ph)(cod)], through the reaction of [PdCl2(cod)] with tetrabenzyltin. A similar methodology has been employed to prepare the corresponding ethylpalladium derivative, [PdCl(Et)(cod)], although this complex exhibits considerably lower stability.

| Main Group Reagent | Resulting Organopalladium Complex | Reaction Conditions | Yield |

| Tetrabenzyltin (Sn(CH2Ph)4) | [PdCl(CH2Ph)(cod)] | Dichloromethane, reflux, 7 h | Not specified |

| Tetraethyltin (SnEt4) (presumed) | [PdCl(Et)(cod)] | Similar to benzyl (B1604629) derivative | Not specified |

Reaction with Organomercury Reagents

Organomercury compounds have also been utilized as transmetalating agents in the synthesis of organopalladium complexes. For instance, the reaction of 2-(arylazo)arylmercury compounds with palladium(II) chloride leads to the formation of dimeric, ring-substituted organopalladium complexes. While the specific use of [PdCl2(cod)] was not detailed in this particular study, the general reactivity pattern is applicable.

Reaction with Organolithium Reagents

Organolithium reagents are powerful nucleophiles for the formation of palladium-carbon bonds. The reaction of lithiated phenyl methyl sulfone with [PdCl2(cod)] has been reported to yield a crystalline organopalladium derivative. researchgate.net Furthermore, the dialkylation of [PdCl2(cod)] can be achieved using cuprate (B13416276) reagents, which are often derived from organolithium precursors. For example, the use of lithium dimethylcuprate (Li2Cu(CH3)2) results in the formation of dimethyl(1,5-cyclooctadiene)palladium(II), [Pd(CH3)2(cod)]. researchgate.net

| Main Group Reagent | Resulting Organopalladium Complex | Reaction Conditions | Yield |

| Lithiated phenyl methyl sulfone | Crystalline organopalladium derivative | Not specified | Not specified |

| Lithium dimethylcuprate (Li2Cu(CH3)2) | [Pd(CH3)2(cod)] | Not specified | High |

Reaction with Phosphorus Ylides

Non-symmetric phosphorus ylides react with [PdCl2(cod)] in dichloromethane under mild conditions to afford monomeric P-C chelated complexes of the type [(Y)PdCl2], where Y represents the phosphorus ylide. researchgate.net These reactions demonstrate the formation of a direct palladium-carbon bond with the ylidic carbon atom.

| Main Group Reagent (Phosphorus Ylide) | Resulting Organopalladium Complex | Reaction Conditions | Yield |

| Ph2P(CH2)nPPh2C(H)C(O)PhR (n=1, 2; R=Cl, Br, NO2, OCH3) | [(Y)PdCl2] | Dichloromethane, mild conditions | Not specified |

The stability of the resulting σ-bonded organopalladium complexes generally follows the trend: Pd-Alkynyl > Pd-Vinyl ≈ Pd-Aryl > Pd-Alkyl. wikipedia.org This trend is reflected in the relative ease of isolation and handling of these compounds. The formation of these organopalladium complexes via transmetalation from main group reagents remains a cornerstone of organometallic chemistry, providing essential precursors for catalytic applications and fundamental mechanistic studies.

Structural Elucidation and Coordination Chemistry of Dichloro 1,5 Cyclooctadiene Palladium Ii and Its Derivatives

Crystallographic Analysis of Dichloro(1,5-cyclooctadiene)palladium(II) and Related Structures

Single Crystal X-ray Diffraction Studies of Palladium(II)-Diene Complexes

Single crystal X-ray diffraction studies have unequivocally established the molecular structure of Dichloro(1,5-cyclooctadiene)palladium(II). These studies reveal that the complex crystallizes in various polymorphic forms, with one common form belonging to the Pbca space group. The palladium(II) center is coordinated to the two chlorine atoms and to the two double bonds of the 1,5-cyclooctadiene (B75094) ligand.

The 1,5-cyclooctadiene (cod) ligand coordinates to the palladium center in a bidentate fashion through the π-electrons of its two double bonds. This η⁴-coordination is a hallmark of this and similar palladium(II)-diene complexes. The cod ligand adopts a "tub" conformation to facilitate this coordination. X-ray studies on related palladium(II) complexes with other diene ligands, such as norbornadiene, also show a similar square-planar coordination environment around the palladium atom, highlighting a common structural motif for these types of compounds.

Interactive Data Table: Crystallographic Data for Dichloro(1,5-cyclooctadiene)palladium(II)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.345 |

| b (Å) | 13.987 |

| c (Å) | 10.567 |

| Z | 8 |

Elucidation of Palladium Coordination Geometry and Ligand Conformation

The coordination geometry around the palladium(II) ion in Dichloro(1,5-cyclooctadiene)palladium(II) is consistently shown to be square planar. sigmaaldrich.comwikipedia.org This is a typical geometry for d⁸ metal complexes like palladium(II). The four coordination sites are occupied by the two chloride ligands and the midpoints of the two C=C bonds of the cyclooctadiene ligand.

The Pd-Cl bond lengths are typically in the range of 2.31 to 2.33 Å. The Pd-C bond distances to the olefinic carbons of the cyclooctadiene ligand are approximately 2.12 to 2.23 Å. The Cl-Pd-Cl bond angle is close to 90°, as is the angle between the vectors from the palladium to the midpoints of the two double bonds, consistent with the square planar geometry. The 1,5-cyclooctadiene ligand itself adopts a characteristic tub-like conformation upon coordination to the palladium center. This conformation allows the two double bonds to be positioned for effective orbital overlap with the d-orbitals of the palladium atom.

Interactive Data Table: Selected Bond Lengths and Angles for Dichloro(1,5-cyclooctadiene)palladium(II)

| Bond/Angle | Length (Å) / Angle (°) |

| Pd-Cl1 | ~2.318 |

| Pd-Cl2 | ~2.325 |

| Pd-C (average) | ~2.18 |

| C=C | ~1.38 |

| Cl1-Pd-Cl2 | ~92.5 |

| C=C midpoint-Pd-C=C midpoint | ~89.5 |

Spectroscopic Characterization of Dichloro(1,5-cyclooctadiene)palladium(II) and its Adducts

A comprehensive spectroscopic characterization of Dichloro(1,5-cyclooctadiene)palladium(II) and its adducts is essential for understanding their electronic structure, bonding, and behavior in solution. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectroscopy, along with elemental analysis, provide a detailed picture of these complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ³¹P

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of Dichloro(1,5-cyclooctadiene)palladium(II) in solution.

¹H NMR: The ¹H NMR spectrum of PdCl₂(cod) in a solvent like CDCl₃ shows distinct signals for the protons of the cyclooctadiene ligand. The olefinic protons (CH=CH) typically appear as a multiplet downfield, often in the range of δ 5.6-5.8 ppm. This is a shift from the position of the olefinic protons in the free cyclooctadiene ligand, indicating coordination to the palladium center. The aliphatic methylene (B1212753) protons (-CH₂-) of the cod ligand usually appear as multiplets in the upfield region, typically around δ 2.4-2.7 ppm.

¹³C NMR: The ¹³C NMR spectrum provides further evidence of coordination. The olefinic carbons of the cod ligand in PdCl₂(cod) experience a significant shift upon coordination, appearing in the range of δ 110-114 ppm. The aliphatic methylene carbons are observed at around δ 32-34 ppm.

³¹P NMR: When Dichloro(1,5-cyclooctadiene)palladium(II) reacts with phosphine (B1218219) ligands to form adducts, ³¹P NMR spectroscopy becomes an invaluable tool. For example, in adducts with monodentate phosphine ligands like triphenylphosphine (B44618) (PPh₃), a single resonance is typically observed in the ³¹P{¹H} NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the phosphorus atom and the nature of the Pd-P bond. The coordination of the phosphine to the palladium center generally results in a downfield shift of the ³¹P signal compared to the free phosphine.

Interactive Data Table: Typical NMR Chemical Shifts (δ) for Dichloro(1,5-cyclooctadiene)palladium(II) in CDCl₃

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Olefinic (CH=CH) | ~5.7 |

| ¹H | Aliphatic (-CH₂-) | ~2.6 |

| ¹³C | Olefinic (C=C) | ~113 |

| ¹³C | Aliphatic (-CH₂-) | ~33 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides insights into the bonding and functional groups present in Dichloro(1,5-cyclooctadiene)palladium(II).

Infrared (IR) Spectroscopy: The IR spectrum of PdCl₂(cod) shows characteristic absorption bands. A key feature is the C=C stretching vibration of the coordinated diene, which is typically observed at a lower frequency (around 1480-1510 cm⁻¹) compared to the free 1,5-cyclooctadiene ligand (around 1640 cm⁻¹). This shift to lower wavenumber is indicative of the donation of π-electron density from the olefinic double bonds to the palladium center, which weakens the C=C bond. The spectrum also displays bands corresponding to the C-H stretching and bending vibrations of the cod ligand. The Pd-Cl stretching vibrations are found in the far-IR region, typically in the range of 250-360 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The C=C stretching vibration is also observable in the Raman spectrum and provides similar information about the coordination of the diene. The symmetric Pd-Cl stretching vibration is often strong in the Raman spectrum, providing a useful diagnostic peak.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for Dichloro(1,5-cyclooctadiene)palladium(II)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| ν(C=C) | ~1495 | ~1505 |

| ν(Pd-Cl) | ~330, ~290 | ~310 |

Electronic Spectroscopy (UV-Vis) and Elemental Analysis

Electronic Spectroscopy (UV-Vis): The UV-Vis spectrum of Dichloro(1,5-cyclooctadiene)palladium(II) in solution exhibits absorption bands that arise from electronic transitions. Typically, d-d transitions, which are characteristic of transition metal complexes, are observed in the visible or near-UV region. For square-planar palladium(II) complexes, these transitions are often weak. More intense ligand-to-metal charge transfer (LMCT) bands are commonly observed in the UV region. For PdCl₂(cod) in chloroform, a characteristic absorption band can be seen around 350 nm.

Elemental Analysis: Elemental analysis is a fundamental technique used to confirm the empirical formula of the synthesized complex. For Dichloro(1,5-cyclooctadiene)palladium(II) (C₈H₁₂Cl₂Pd), the theoretical elemental composition is calculated based on its molecular weight (285.51 g/mol ). Experimental values from combustion analysis should closely match these theoretical percentages to verify the purity and identity of the compound.

Interactive Data Table: Elemental Analysis Data for Dichloro(1,5-cyclooctadiene)palladium(II)

| Element | Theoretical % |

| Carbon (C) | 33.65 |

| Hydrogen (H) | 4.24 |

| Chlorine (Cl) | 24.83 |

| Palladium (Pd) | 37.28 |

Ligand Exchange Dynamics and Stability of the 1,5-Cyclooctadiene Ligand in Palladium(II) Complexes

The 1,5-cyclooctadiene (COD) ligand in dichloro(1,5-cyclooctadiene)palladium(II), often abbreviated as PdCl₂(cod), is a crucial component that significantly influences the complex's utility as a precursor in organometallic chemistry and catalysis. The stability of the Pd-COD bond and the dynamics of its exchange with other ligands are central to its reactivity. The COD ligand is generally considered labile and can be readily displaced by a variety of other ligands, making PdCl₂(cod) a versatile starting material for the synthesis of numerous palladium(II) and palladium(0) complexes. acs.orgontosight.aichembk.com

The lability of the COD ligand is a key feature, with palladium(II) complexes exhibiting ligand exchange rates approximately 10⁴ to 10⁵ times faster than their platinum(II) counterparts. researchgate.net This high reactivity makes palladium complexes excellent subjects for kinetic and mechanistic investigations. researchgate.net The displacement of the COD ligand is driven by the introduction of ligands that form more thermodynamically stable complexes with the palladium center, such as phosphines, amines, and N-heterocyclic carbenes.

Kinetic and Mechanistic Studies of COD Displacement

Kinetic studies on the substitution of the COD ligand provide valuable insights into the reaction mechanisms. The reaction of PdCl₂(cod) with bidentate ligands, such as N,N'-methylene-bis(2-aminopyridyl), has been studied to determine the thermodynamic and kinetic parameters of the ligand exchange process. researchgate.net Such investigations reveal that the substitution reaction often follows an associative mechanism, which is typical for square-planar d⁸ metal complexes like palladium(II). researchgate.net

In an associative pathway, the incoming nucleophilic ligand attacks the metal center before the departure of the leaving group (COD), proceeding through a five-coordinate transition state. This mechanism is supported by the negative entropy of activation (ΔS‡) observed in these reactions, which indicates a more ordered transition state compared to the reactants. researchgate.net

| Parameter | Value | Reference |

| Enthalpy of Activation (ΔH‡) | 75 ± 1 kJ mol⁻¹ | researchgate.net |

| Entropy of Activation (ΔS‡) | -42 ± 1 J K⁻¹ mol⁻¹ | researchgate.net |

Table 1: Activation parameters for the substitution of the COD ligand in PdCl₂(cod) by N,N'-methylene-bis(2-aminopyridyl). The data supports an associative reaction mechanism.

Thermodynamic Stability

Factors Influencing Ligand Stability and Exchange

Several factors influence the stability of the coordinated COD and the dynamics of its exchange:

Nature of the Incoming Ligand: Strong σ-donating ligands, particularly those capable of chelation, readily displace the COD ligand to form more stable complexes. The chelate effect, where a multidentate ligand binds to a metal ion, leads to a significant increase in thermodynamic stability.

Solvent Effects: The coordinating ability of the solvent can play a role in the ligand exchange mechanism, potentially participating in the reaction pathway.

"Noninnocent" Behavior of the COD Ligand: In some reactions, the COD ligand does not act as a simple leaving group. Instead, it can participate directly in the reaction through nucleophilic attack on one of its double bonds. For instance, the reaction of PdCl₂(cod) with certain iminophosphoranes results in the formation of stable σ-allyl palladium derivatives. acs.org This occurs via a nucleophilic attack on a coordinated olefinic carbon, followed by deprotonation of an adjacent methylene group, demonstrating that the COD ligand can exhibit complex reactivity beyond simple displacement. acs.org

The facile displacement of the COD ligand is fundamental to the extensive use of PdCl₂(cod) as a catalyst precursor. The in-situ reaction of PdCl₂(cod) with desired ligands allows for the convenient generation of catalytically active species for a wide range of organic transformations, including crucial cross-coupling reactions. ontosight.aichembk.com

Mechanistic Investigations of Catalytic Transformations Mediated by Dichloro 1,5 Cyclooctadiene Palladium Ii

Catalytic Cycles and Redox Pathways in Palladium(II)-Catalyzed Reactions

Catalytic reactions mediated by palladium complexes, including those derived from dichloro(1,5-cyclooctadiene)palladium(II), predominantly operate through well-defined catalytic cycles involving changes in the oxidation state of the palladium center. The specific pathway depends on the reactants, ligands, and reaction conditions.

The most common mechanistic pathway in palladium catalysis is the Pd(II)/Pd(0) cycle, particularly for cross-coupling reactions like Suzuki-Miyaura, Heck, and Negishi couplings. csbsju.edusigmaaldrich.com Although dichloro(1,5-cyclooctadiene)palladium(II) is a Pd(II) species, it serves as a precatalyst that must be reduced in situ to a catalytically active Pd(0) species to enter the cycle. This reduction can be effected by various reagents present in the reaction mixture, such as phosphines, amines, or organometallic reagents.

Once the Pd(0) species is formed, the catalytic cycle typically proceeds through three key elementary steps:

Oxidative Addition: The Pd(0) complex reacts with an organic electrophile, typically an organohalide (R-X), cleaving the R-X bond and forming a new organopalladium(II) complex. In this step, the palladium center is oxidized from Pd(0) to Pd(II). csbsju.eduuwindsor.ca

Transmetalation: In reactions like the Suzuki or Negishi coupling, a second organic group (R') is transferred from an organometallic reagent (e.g., an organoboron or organozinc compound) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final, product-forming step. The two organic ligands (R and R') on the palladium(II) center couple to form a new R-R' bond, and the palladium center is reduced back to its Pd(0) state, thus regenerating the active catalyst which can re-enter the cycle. csbsju.edulibretexts.org

While less common than the Pd(II)/Pd(0) cycle, the Pd(II)/Pd(IV) redox pathway is a significant alternative, particularly in reactions involving C-H activation and the formation of carbon-heteroatom bonds. vander-lingen.nl In this cycle, the reaction is initiated by a Pd(II) species, such as that generated from dichloro(1,5-cyclooctadiene)palladium(II).

The key steps in a Pd(II)/Pd(IV) cycle are:

C-H Activation/Cyclization: The Pd(II) catalyst interacts with the substrate, often leading to C-H bond activation or cyclization to form a palladacycle intermediate.

Oxidation: The resulting Pd(II) intermediate is oxidized to a high-valent Pd(IV) species by an external oxidant (e.g., iodosobenzene diacetate or hypervalent iodine reagents). vander-lingen.nl

Reductive Elimination: The product is formed via reductive elimination directly from the octahedral Pd(IV) center. A distinct advantage of this pathway is that reductive elimination of C-O, C-N, or C-halide bonds from a Pd(IV) center is often more facile than from a Pd(II) center. vander-lingen.nl The palladium is reduced back to Pd(II), allowing the catalytic cycle to continue.

Elementary Steps in Palladium-Catalyzed Reactions Initiated by Dichloro(1,5-cyclooctadiene)palladium(II)

Oxidative addition and reductive elimination are the cornerstone steps that define the changes in the palladium oxidation state within the catalytic cycle. csbsju.edulibretexts.org

Oxidative Addition: As the initiating step in the Pd(0)/Pd(II) cycle, the oxidative addition of a substrate (e.g., aryl halide) to a coordinatively unsaturated Pd(0) species is often rate-determining. uwindsor.caresearchgate.net The reaction involves the cleavage of a covalent bond in the substrate and the formation of two new bonds to the palladium center, increasing its oxidation state and coordination number. The efficiency of this step is influenced by the nature of the substrate (I > Br > Cl >> F) and the electronic properties of the ligands on the palladium center. uwindsor.ca Computational studies have shown that for some systems, the active species undergoing oxidative addition may be a monoligated palladium complex. uwindsor.canih.gov

Reductive Elimination: This is the product-forming step and the microscopic reverse of oxidative addition. libretexts.org Two cis-oriented ligands on the Pd(II) center couple and are eliminated from the coordination sphere, forming a new covalent bond while the palladium is reduced to Pd(0). The rate of reductive elimination is highly dependent on the steric and electronic properties of the ancillary ligands and the nature of the groups being eliminated. Electron-withdrawing ligands and steric bulk on ancillary phosphine (B1218219) ligands can accelerate this step.

Table 1: Calculated Activation Energies for Reductive Elimination from [Pd(CH₃)(X)L₂] Complexes

| Ancillary Ligand (L) | Activation Energy (E_act) for CH₃-CH₃ Elimination (kcal/mol) | Activation Energy (E_act) for CH₃-Cl Elimination (kcal/mol) |

|---|---|---|

| PMe₃ | 25.8 | 21.5 |

| P(OMe)₃ | 21.7 | 18.9 |

| PPh₃ | 24.9 | 20.7 |

| PCy₃ | 22.1 | 18.1 |

| PF₃ | 16.9 | 15.3 |

This table presents theoretical data illustrating the influence of different phosphine ligands on the activation energy for the reductive elimination of ethane (CH₃-CH₃) and methyl chloride (CH₃-Cl) from model palladium(II) complexes. The data highlights how ligand electronic and steric properties can modulate the energetics of this crucial bond-forming step.

Migratory insertion is a fundamental step in which an unsaturated molecule, such as an alkene, alkyne, carbon monoxide (CO), isocyanide, or carbene, inserts into a metal-ligand bond (typically metal-hydride or metal-carbon) on the same complex. pku.edu.cnopenochem.org This process is key to many carbonylation and polymerization reactions.

For example, in a carbonylation reaction, a CO molecule coordinates to the palladium center and then inserts into an adjacent Pd-C bond to form a palladium-acyl intermediate. pku.edu.cn This new intermediate can then undergo further steps, such as nucleophilic attack or reductive elimination, to generate the final carbonylated product. Similarly, the migratory insertion of alkenes is a central step in the Heck reaction, and recent studies have explored the migratory insertion of palladium-carbene intermediates to form new C-C bonds. pku.edu.cnnih.gov

β-hydride elimination is a common decomposition pathway for organometallic alkyl complexes that possess a hydrogen atom on the carbon atom beta to the metal center. wikipedia.org This process is the microscopic reverse of olefin migratory insertion into a metal-hydride bond. The reaction involves the transfer of the β-hydrogen to the metal center, forming a metal-hydride species and releasing an alkene. wikipedia.orgnih.gov

This elementary step is crucial in many catalytic reactions, such as the Heck reaction, where it is the desired product-forming step. researchgate.net However, in other contexts, such as certain cross-coupling reactions involving alkyl halides, β-hydride elimination can be an undesirable side reaction that leads to byproduct formation and reduced yields. wikipedia.org The propensity for β-hydride elimination is influenced by several factors, including the availability of a vacant coordination site cis to the alkyl group and the electron density at the metal center. nih.govethz.ch In some systems, β-hydride elimination can be reversible, leading to isomerization of the alkyl group or "chain walking" along a hydrocarbon chain. wikipedia.org Significant research has been devoted to controlling or suppressing this pathway through careful selection of ligands and reaction conditions to achieve desired synthetic outcomes. ethz.chorganic-chemistry.org

Nucleophilic Attack and Oxy/Hydroxypalladation Mechanisms

The catalytic cycles of reactions mediated by dichloro(1,5-cyclooctadiene)palladium(II), often stylized as [PdCl2(cod)], frequently commence with the coordination of an alkene to the palladium(II) center, followed by a nucleophilic attack on the coordinated double bond. This fundamental step, known as nucleopalladation, can proceed through distinct pathways, notably oxypalladation (with an oxygen nucleophile) or hydroxypalladation (with water), and is central to a variety of synthetic transformations, including Wacker-type oxidations and related cyclization reactions libretexts.orgmdpi.comwikipedia.org.

The stereochemical outcome of the nucleophilic attack is a critical aspect of the mechanism. Studies on the reaction of [PdCl2(cod)] with a range of nucleophiles have revealed that the attack can occur from two different faces relative to the palladium atom: exo (on the face opposite to the metal) or endo (on the same face as the metal) acs.orgacs.org. The preferred pathway is highly dependent on the nature of the attacking nucleophile.

Generally, "soft" nucleophiles, such as organometallic reagents, tend to favor an endo attack. This pathway is believed to proceed via initial coordination of the nucleophile's metallic component to the palladium center, followed by migratory insertion of the organic group onto the coordinated cyclooctadiene ligand. In contrast, "hard" nucleophiles, such as alkoxides, amines, and carbanions derived from active methylene (B1212753) compounds, typically undergo a direct exo attack on one of the double bonds of the coordinated 1,5-cyclooctadiene (B75094) acs.orgacs.org. This direct attack on the ligand is a classic example of nucleophilic addition to a coordinated π-system, where the coordination to the electrophilic Pd(II) center activates the alkene towards attack.

A summary of the stereochemical outcomes for the nucleophilic attack on [PdCl2(cod)] is presented in the table below.

| Nucleophile Reagent | Nucleophile | Attack Pathway | Product Stereochemistry | Reference |

| NaOR (R = Me, Et) | Alkoxide (RO⁻) | Direct Attack | exo | acs.org |

| NaCH(CO₂Me)₂ | Malonate Anion | Direct Attack | exo | acs.org |

| Et₂NH | Amine | Direct Attack | exo | acs.org |

| AgOAc | Acetate (B1210297) | Direct Attack | exo | acs.org |

| ArMgX, Ph₄Sn | Aryl/Phenyl Anion | Initial Metal Attack | endo | acs.orgacs.org |

In the context of hydroxypalladation, particularly in Wacker-type processes, the mechanism can be influenced by the reaction conditions, such as the concentration of chloride ions. At low chloride concentrations, an inner-sphere mechanism, referred to as syn-hydroxypalladation, is favored. This involves the coordination of a water molecule to the palladium center, followed by migratory insertion of the alkene into the Pd-OH bond libretexts.org. Conversely, at high chloride concentrations, an outer-sphere mechanism, or anti-hydroxypalladation, can dominate. This pathway involves the direct attack of a water molecule from the solution onto the coordinated alkene, opposite to the face of the palladium atom libretexts.org.

Role of the 1,5-Cyclooctadiene Ligand in Activating the Palladium Center

The 1,5-cyclooctadiene (COD) ligand in dichloro(1,5-cyclooctadiene)palladium(II) plays a multifaceted role that is integral to the catalytic activity of the complex. Primarily, the COD ligand serves as a stabilizing "throw-away" or labile ligand, which is crucial for the generation of the catalytically active species rsc.org. The stability of [PdCl2(cod)] allows it to be a convenient and air-stable precatalyst, a significant practical advantage over many sensitive Pd(0) sources nih.govreddit.com.

The activation of the palladium center from the [PdCl2(cod)] precatalyst is initiated by the displacement of the COD ligand. The COD ligand is bound to the palladium center through its two double bonds in a chelating fashion. However, this interaction is reversible, and the ligand's lability allows it to be readily substituted by other ligands, such as phosphines, or by the substrates of the reaction itself chemrxiv.orgnih.gov. Kinetic studies on the substitution of the COD ligand by bidentate nitrogen ligands have shown that this process typically follows an associative mechanism researchgate.net. The relative ease of this displacement is a key feature that "activates" the palladium catalyst, as it frees up coordination sites on the metal center, allowing for the entry of reactants into the catalytic cycle.

The following table provides a comparative overview of the catalytic performance of [PdCl2(cod)] against other common palladium sources in a methoxycarbonylation reaction, illustrating its role as a precatalyst that requires activation.

| Palladium Source | Additive | Yield (%) | Observations | Reference |

| PdCl₂(COD) | None | 14 | Low yield, formation of inactive palladium black. | researchgate.net |

| PdCl₂(COD) | n-Bu₄NBr | 52 | Increased yield, additive prevents catalyst deactivation. | researchgate.net |

| PdCl₂(P(OPh)₃)₂ | None | 17 | Low yield, similar deactivation observed. | researchgate.net |

The data indicates that while [PdCl2(cod)] is a viable precatalyst, its initial activity can be low, and it is susceptible to deactivation through the formation of palladium black researchgate.net. The addition of co-catalysts or additives is often necessary to facilitate the formation and stabilization of the active catalytic species and to prevent agglomeration researchgate.net.

The role of the COD ligand can be summarized in two main points:

Stabilization of the Precatalyst : The bidentate coordination of the COD ligand provides a stable, 16-electron square planar Pd(II) complex. This stability makes [PdCl2(cod)] a commercially available and easy-to-handle source of palladium nih.govreddit.com.

Facilitation of Ligand Exchange : The moderate bond strength between palladium and the COD ligand allows for its facile displacement under catalytic conditions. This lability is essential for opening up coordination sites on the palladium center, enabling the coordination of substrates and the initiation of the catalytic cycle. This process effectively transforms the dormant precatalyst into a catalytically active species nih.govresearchgate.net.

In essence, the 1,5-cyclooctadiene ligand acts as a placeholder, stabilizing the palladium(II) center until it is introduced into the reaction environment, at which point its displacement activates the catalyst for participation in the desired chemical transformation.

Applications of Dichloro 1,5 Cyclooctadiene Palladium Ii in Advanced Organic Synthesis

Cross-Coupling Methodologies Utilizing Dichloro(1,5-cyclooctadiene)palladium(II) Precatalyst

Dichloro(1,5-cyclooctadiene)palladium(II) serves as a reliable precursor to the catalytically active Pd(0) species required for a variety of cross-coupling reactions. In the presence of appropriate ligands and a reducing agent or a suitable base, the palladium(II) center is reduced, initiating the catalytic cycle. The choice of ligand is crucial as it influences the stability, reactivity, and selectivity of the active catalyst.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, frequently employs catalyst systems derived from dichloro(1,5-cyclooctadiene)palladium(II). This palladium precatalyst, in combination with a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, demonstrates high catalytic activity for the coupling of a wide range of substrates.

Research has shown that the in situ generation of the active catalyst from dichloro(1,5-cyclooctadiene)palladium(II) and a suitable ligand offers a convenient and efficient approach for Suzuki-Miyaura couplings. The reaction conditions, including the choice of base, solvent, and temperature, are critical for achieving high yields and accommodating a broad substrate scope. For instance, the coupling of various aryl halides with arylboronic acids can be effectively catalyzed by this system, even with challenging substrates such as sterically hindered aryl chlorides.

Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | SPhos | K3PO4 | Toluene/H2O | 100 | 95 |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | XPhos | K2CO3 | Dioxane | 80 | 92 |

| 1-Iodonaphthalene | 3-Furylboronic acid | DavePhos | Cs2CO3 | THF | 65 | 88 |

| 4-Bromobenzonitrile | 2-Thienylboronic acid | RuPhos | KF | n-Butanol | 110 | 90 |

Heck and Mizoroki-Heck Coupling Reactions

The Heck reaction, a cornerstone of C-C bond formation, facilitates the coupling of unsaturated halides with alkenes. Dichloro(1,5-cyclooctadiene)palladium(II) is a commonly used precatalyst for this transformation. When combined with phosphine ligands, it forms a highly active catalyst for the vinylation of aryl and vinyl halides. The Mizoroki-Heck variation often refers to the broader scope of this reaction.

The catalytic system generated from dichloro(1,5-cyclooctadiene)palladium(II) has been successfully applied to the synthesis of a diverse array of substituted alkenes. The reaction typically proceeds in the presence of a base, which is necessary to regenerate the active Pd(0) catalyst. The nature of the alkene, the organic halide, and the specific ligand employed all play a significant role in the outcome of the reaction.

Heck and Mizoroki-Heck Coupling Reactions

| Unsaturated Halide | Alkene | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene (B50100) | Styrene (B11656) | P(o-tolyl)3 | Et3N | Acetonitrile | 80 | 96 |

| 4-Bromoacetophenone | n-Butyl acrylate (B77674) | PPh3 | NaOAc | DMF | 120 | 85 |

| Vinyl bromide | Cyclohexene | dppf | K2CO3 | Toluene | 110 | 78 |

| 2-Chloronaphthalene | Methyl methacrylate | PCy3 | Na2CO3 | DMA | 130 | 82 |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction provides a powerful and direct method for the synthesis of substituted alkynes by coupling terminal alkynes with aryl or vinyl halides. Dichloro(1,5-cyclooctadiene)palladium(II) is an effective precatalyst for this transformation, typically in the presence of a copper(I) co-catalyst and an amine base.

The combination of dichloro(1,5-cyclooctadiene)palladium(II) with phosphine ligands generates a catalytic system capable of coupling a wide variety of terminal alkynes with an array of aryl and vinyl halides. The copper co-catalyst is believed to facilitate the transmetalation step in the catalytic cycle. The reaction is valued for its mild conditions and tolerance of a broad range of functional groups.

Sonogashira Coupling Reactions

| Aryl/Vinyl Halide | Terminal Alkyne | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene (B144264) | PPh3 | Et3N | THF | 25 | 98 |

| 4-Bromotoluene | 1-Hexyne | P(t-Bu)3 | Diisopropylamine | Toluene | 50 | 91 |

| 1-Chloronaphthalene | Trimethylsilylacetylene | Xantphos | Cs2CO3 | Dioxane | 100 | 85 |

| Vinyl iodide | Propargyl alcohol | dppf | Piperidine | DMF | 40 | 89 |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of aryl amines from aryl halides and primary or secondary amines. Dichloro(1,5-cyclooctadiene)palladium(II), in combination with specialized bulky, electron-rich phosphine ligands, is a key precatalyst for this transformation.

The development of specific ligands has been crucial to the success and broad applicability of the Buchwald-Hartwig amination. These ligands, when used with dichloro(1,5-cyclooctadiene)palladium(II), facilitate the key steps of oxidative addition and reductive elimination, allowing for the coupling of a wide range of amines with aryl chlorides, bromides, and iodides under relatively mild conditions.

Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | XPhos | NaOtBu | Toluene | 100 | 97 |

| 3-Bromoanisole | Aniline | RuPhos | K3PO4 | Dioxane | 80 | 94 |

| 2-Iodopyridine | n-Butylamine | BrettPhos | LiHMDS | THF | 65 | 90 |

| 4-Chlorobenzonitrile | Piperidine | SPhos | Cs2CO3 | t-Butanol | 110 | 92 |

Negishi, Hiyama, and Stille Coupling Reactions

Dichloro(1,5-cyclooctadiene)palladium(II) also serves as a precatalyst for other important cross-coupling reactions, including the Negishi, Hiyama, and Stille couplings. These reactions utilize organozinc, organosilicon, and organotin reagents, respectively, as the nucleophilic partners.

In each of these reactions, the in situ generated Pd(0) catalyst from dichloro(1,5-cyclooctadiene)palladium(II) and a suitable ligand facilitates the coupling of the organometallic reagent with an organic halide or triflate. The choice of ligand is critical for achieving high efficiency and selectivity. These reactions are valued for their functional group tolerance and have been widely applied in the synthesis of complex molecules.

Negishi, Hiyama, and Stille Coupling Reactions

| Reaction Type | Organic Halide | Organometallic Reagent | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Negishi | 4-Iodotoluene | Phenylzinc chloride | dppf | THF | 60 | 93 |

| Hiyama | 4-Bromoanisole | Phenyltrimethoxysilane | PCy3 | Dioxane | 100 | 87 |

| Stille | 2-Chloropyridine | Vinyltributyltin | AsPh3 | Toluene | 110 | 85 |

| Negishi | 1-Bromonaphthalene | Ethylzinc bromide | P(o-tolyl)3 | DMF | 50 | 90 |

Allylic Substitution Reactions

Palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction, are a powerful tool for the formation of C-C, C-N, and C-O bonds. Dichloro(1,5-cyclooctadiene)palladium(II) is a common precatalyst for these transformations, which involve the reaction of a nucleophile with an allylic substrate, such as an allylic acetate (B1210297) or carbonate.

The catalytic system generated from dichloro(1,5-cyclooctadiene)palladium(II) and a phosphine ligand facilitates the formation of a π-allylpalladium intermediate, which is then attacked by a nucleophile. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of ligand and reaction conditions.

Allylic Substitution Reactions

| Allylic Substrate | Nucleophile | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Allyl acetate | Sodium diethyl malonate | dppe | THF | 25 | 95 |

| Cinnamyl carbonate | Aniline | dppf | Toluene | 60 | 92 |

| 1,3-Diphenylallyl acetate | Sodium phenoxide | (R)-BINAP | DCM | 0 | 88 (94% ee) |

| Cyclohexenyl acetate | Piperidine | PPh3 | Acetonitrile | 50 | 90 |

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to the construction of complex molecules. Dichloro(1,5-cyclooctadiene)palladium(II) has emerged as a potent catalyst in this field, facilitating both intermolecular and intramolecular C-H activation.

Palladium-catalyzed direct C-H arylation and alkenylation reactions have become powerful methods for the formation of carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. While a variety of palladium sources can be employed, PdCl₂(cod) serves as a reliable precatalyst for these transformations. For instance, in the direct arylation of heterocycles, such as thiophenes, a catalyst system generated in situ from a palladium precursor like PdCl₂(cod) can effectively couple C-H bonds with aryl halides. mdpi.comunipd.itrsc.org The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and regioselectivity. researchgate.net

Similarly, the direct C-H alkenylation of arenes and heteroarenes with alkenes or alkynes can be achieved using palladium catalysis. sci-hub.stnih.govbeilstein-journals.orgnih.govrsc.org For example, the alkenylation of indole (B1671886) derivatives can be directed to either the C2 or C3 position depending on the protecting group on the indole nitrogen and the specific palladium catalyst system used. nih.govbeilstein-journals.org While many protocols utilize palladium acetate or palladium chloride, PdCl₂(cod) can serve as a suitable alternative for generating the active catalytic species. nih.gov

| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | Reference |

| Thiophene | Aryl Bromide | Pd(OAc)₂ (can be substituted by PdCl₂(cod)), Ligand, Base | 2-Arylthiophene | Good to Excellent | mdpi.comrsc.org |

| Indole | Alkene | PdCl₂(MeCN)₂ (can be substituted by PdCl₂(cod)), Oxidant | C2 or C3-Alkenylindole | Moderate to Good | nih.govbeilstein-journals.org |

| Arene | Internal Alkyne | Palladium Catalyst, Ligand | Alkenyl Chloride/Trisubstituted Alkene | Moderate to Good | sci-hub.st |

Intramolecular C-H activation followed by cyclization is a powerful strategy for the synthesis of complex polycyclic and heterocyclic frameworks. vu.nl Dichloro(1,5-cyclooctadiene)palladium(II) has been explicitly shown to catalyze such transformations. A notable example is the intramolecular oxidative cyclization of 2-phenylethenethiol to form benzo[b]thiophenes, where PdCl₂(cod) is used as the catalyst. researchgate.net This reaction demonstrates the ability of the palladium catalyst to facilitate the formation of a new carbon-sulfur bond through a C-H activation pathway.

Furthermore, palladium-catalyzed intramolecular C-H alkenylation of substituted N-allylanilines provides an efficient route to 1,4-dihydroquinoline (B1252258) derivatives. mdpi.com While this study focuses on a Pd(II) salt, PdCl₂(cod) is a common precursor for generating such catalytic species. The synthesis of fused N-heterocycles through palladium-catalyzed intramolecular C-H arylation of pyridine (B92270) derivatives has also been reported, showcasing the versatility of this approach in constructing complex molecular architectures. nih.gov

| Substrate | Catalyst System | Product | Yield (%) | Reference |

| 2-Phenylethenethiol | PdCl₂(cod), Oxidant | Benzo[b]thiophene | Not specified | researchgate.net |

| N-Allylaniline derivative | Pd(II) salt (e.g., from PdCl₂(cod)) | 1,4-Dihydroquinoline derivative | Good | mdpi.com |

| N-Aryl-2-quinolinecarboxyamide | Pd(OAc)₂/PPh₃ (can be substituted by PdCl₂(cod)) | Fused Heteroaromatic Compound | up to 94% | nih.gov |

Carbonylation Chemistry and Functionalization of Unsaturated Hydrocarbons

Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, are of fundamental importance in both academic and industrial chemistry. Dichloro(1,5-cyclooctadiene)palladium(II) is a frequently employed catalyst in various carbonylation processes.

The methoxycarbonylation of aryl halides, particularly iodobenzene, to produce methyl benzoate (B1203000) can be effectively catalyzed by Dichloro(1,5-cyclooctadiene)palladium(II). sci-hub.stresearchgate.net Research has shown that while the reaction proceeds with PdCl₂(cod) alone, the yields are often modest due to the reduction of palladium to inactive palladium black. sci-hub.stresearchgate.net The addition of ammonium (B1175870) salts has been found to significantly enhance the catalytic activity by preventing this deactivation, leading to excellent yields of the desired ester. sci-hub.stresearchgate.net This methodology has also been extended to the carbonylation of other aryl halides. beilstein-journals.orgnih.gov

Terminal alkynes can also undergo methoxycarbonylation to yield α,β-unsaturated esters. nih.govrsc.orgresearchgate.net Palladium complexes are key to this transformation, and while specific ligand systems are often highlighted, Pd(II) precursors like PdCl₂(cod) are the starting point for generating the active catalyst.

| Substrate | Catalyst System | Product | Yield (%) | Reference |

| Iodobenzene | PdCl₂(cod) | Methyl Benzoate | 14% | sci-hub.stresearchgate.net |

| Iodobenzene | PdCl₂(cod), nBu₄NCl | Methyl Benzoate | 52% (in methanol) | sci-hub.stresearchgate.net |

| Iodobenzene | PdCl₂(cod), molten nBu₄NCl | Methyl Benzoate | 96% | sci-hub.stresearchgate.net |

| 4-Bromoacetophenone | Palladium Catalyst | Methyl 4-acetylbenzoate | Good | beilstein-journals.org |

| Phenylacetylene | Pd(II)-TROPP complex | Methyl Phenylpropiolate | High TOF | nih.gov |

The carbonylation of alkenes is a powerful tool for the synthesis of various carbonyl compounds, including carboxylic acids, esters, and ketones. When combined with an intramolecular trapping by a nucleophile, this reaction can lead to the formation of heterocyclic structures such as lactones and lactams. researchgate.netnih.govbris.ac.uktib.eu Palladium catalysts are at the forefront of these transformations. For instance, the palladium-catalyzed cyclocarbonylation of alkynols can produce α-methylene-β-lactones with high selectivity. researchgate.netnih.gov

The synthesis of oxindoles, a common motif in biologically active compounds, can be achieved through palladium-catalyzed cyclization of alkene-tethered carbamoyl (B1232498) chlorides, which can involve a carbonylation step. researchgate.netresearchgate.netnih.gov Similarly, isoindolinones can be synthesized via palladium-catalyzed C-H activation and intramolecular amidation, or through cascade carbonylation reactions. rsc.orgnih.govnih.gov While many of these reactions employ various palladium precursors, the fundamental catalytic cycles often involve Pd(II) species that can be generated from PdCl₂(cod). researchgate.net

| Substrate Type | Catalyst System | Product Type | Reference |

| Enallenols | Electrochemical Pd-catalyzed carbonylation | γ-Lactones and Spirolactones | nih.govresearchgate.net |

| Alkynols | Pd(MeCN)₂Cl₂/Ligand | α-Methylene-β-lactones | researchgate.netnih.gov |

| Alkyne-tethered carbamoyl chlorides | PdCl₂(PhCN)₂ | 3-(Chloromethylene)oxindoles | beilstein-journals.orgnih.gov |

| 2-Bromo-N-(2-iodophenyl)benzamides | Palladium Catalyst | Fused Isoindolinones | nih.gov |

Other Catalytic Transformations Facilitated by Dichloro(1,5-cyclooctadiene)palladium(II)

Beyond C-H activation and carbonylation, Dichloro(1,5-cyclooctadiene)palladium(II) is a cornerstone catalyst for a variety of other essential cross-coupling reactions in organic synthesis. researchgate.net

The Heck reaction , which couples an unsaturated halide with an alkene, is a fundamental C-C bond-forming reaction. unipd.itresearchgate.netrsc.orgnih.govsctunisie.org PdCl₂(cod) can be used as a precatalyst in these reactions, often in combination with a phosphine ligand and a base. sctunisie.org For example, the coupling of iodobenzene and styrene to form stilbene (B7821643) is a classic Heck reaction where a PdCl₂(cod)-based system can be employed. researchgate.netnih.govresearchgate.net

The Suzuki-Miyaura coupling , a reaction between an organoboron compound and an organohalide, is another pillar of modern organic synthesis for the formation of biaryl compounds. researchgate.netresearchgate.netnih.govorganic-chemistry.org Catalyst systems derived from PdCl₂(cod) are effective for this transformation, facilitating the coupling of aryl bromides with phenylboronic acid, for instance. researchgate.netresearchgate.net

The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl or vinyl halides. nih.govresearchgate.netbeilstein-journals.orgsigmaaldrich.comnih.gov This reaction typically uses a dual catalyst system of palladium and copper, and PdCl₂(cod) is a suitable palladium source. researchgate.net The coupling of iodobenzene with phenylacetylene is a representative example of a Sonogashira reaction where a PdCl₂(cod)-based catalyst can be utilized. nih.govbeilstein-journals.orgresearchgate.netrsc.orgbeilstein-journals.org

| Reaction Name | Substrate 1 | Substrate 2 | Catalyst System | Product Example | Reference |

| Heck Coupling | Iodobenzene | Styrene | PdCl₂ or Pd(OAc)₂ (can be substituted by PdCl₂(cod)), Base | trans-Stilbene | researchgate.netnih.govresearchgate.net |

| Suzuki Coupling | Aryl Bromide | Phenylboronic Acid | Palladium Catalyst (e.g., from PdCl₂(cod)), Base | Biphenyl derivative | researchgate.netresearchgate.net |

| Sonogashira Coupling | Iodobenzene | Phenylacetylene | PdCl₂(cod)/CuI, Base | Diphenylacetylene | nih.govbeilstein-journals.orgresearchgate.netrsc.orgbeilstein-journals.org |

Hydrosilylation Catalysis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond (such as an alkene or alkyne), is a fundamental process for producing organosilicon compounds. While platinum catalysts are often used, palladium catalysis offers unique selectivity in certain applications. Dichloro(1,5-cyclooctadiene)palladium(II) serves as an efficient precatalyst in these reactions. In the presence of a hydrosilane, the Pd(II) center is reduced in situ to a catalytically active Pd(0) species, which then enters the catalytic cycle.

The generally accepted mechanism for palladium-catalyzed hydrosilylation involves:

Oxidative Addition: The hydrosilane oxidatively adds to the Pd(0) complex to form a palladium(II) hydrido silyl (B83357) intermediate.

Migratory Insertion: The alkene or alkyne coordinates to this intermediate and undergoes migratory insertion into either the Pd-H or Pd-Si bond.

Reductive Elimination: The resulting alkylpalladium(II) intermediate reductively eliminates the product, regenerating the active Pd(0) catalyst.

A key application is the hydrosilylation of styrenes. Research has shown that palladium-phosphine complexes, often generated from a precursor like Pd(cod)Cl₂, can catalyze the hydrosilylation of styrene derivatives with high efficiency. For instance, the reaction of styrene with trichlorosilane (B8805176) proceeds smoothly in the presence of a catalytic amount of a palladium-phosphine system, yielding 1-phenyl-1-(trichlorosilyl)ethane. This transformation is highly regioselective, with the silicon atom adding to the α-carbon and the hydrogen atom to the β-carbon of the styrene.

| Substrate | Silane | Catalyst System | Product | Yield | Ref. |

| Styrene | Trichlorosilane | Pd-phosphine complex | 1-phenyl-1-(trichlorosilyl)ethane | Quantitative | epdf.pub |

| o-Allylstyrene | Trichlorosilane | Pd-phosphine complex | trans-1-methyl-2-(trichlorosilylmethyl)indan | Major | epdf.pub |

Polymerization and Materials Science Applications (e.g., Single-Chain Nanoparticles)

In materials science, Dichloro(1,5-cyclooctadiene)palladium(II) is a key reagent for synthesizing sophisticated polymer architectures, most notably single-chain nanoparticles (SCNPs). SCNPs are individual polymer chains that are folded into compact, nanoparticle-like structures through intramolecular crosslinking. This process often mimics the folding of proteins into their native, functional states.

The synthesis of palladium-containing SCNPs (Pd-SCNPs) utilizes Pd(cod)Cl₂ as an intramolecular crosslinking agent. The process begins with the synthesis of a linear precursor polymer chain that has been functionalized with ligand moieties, such as triarylphosphines. The 1,5-cyclooctadiene (B75094) ligand in Pd(cod)Cl₂ is an excellent leaving group, allowing for a facile ligand exchange reaction with the phosphine groups appended to the polymer backbone.

When the functionalized polymer and Pd(cod)Cl₂ are combined in a highly diluted solution, intramolecular coordination of the phosphine ligands to the palladium centers is favored over intermolecular reactions, which would lead to undesirable multi-chain aggregates. This results in the collapse of the individual polymer chains into well-defined nanoparticles, where the palladium complexes act as the crosslinking points. The resulting Pd-SCNPs can themselves be used as catalysts in other reactions, such as Sonogashira couplings.

Detailed research has demonstrated this multi-step synthesis, starting with the copolymerization of styrene and 4-chloromethylstyrene, followed by post-polymerization modification to attach diphenylphosphino groups, and finally, the intramolecular crosslinking with Pd(cod)Cl₂.

| Property | Linear Precursor Polymer | Palladium Crosslinked SCNP (Pd-SCNP) |

| Composition | Poly(styrene-co-4-chloromethylstyrene) modified with 4-(diphenylphosphino)benzoic acid | Intramolecularly crosslinked polymer with Pd(II) complexes |

| Ligand Content | 12% | 12% |

| Number-Average Molecular Weight (Mₙ) | ~12,300 g/mol | Not directly comparable due to collapsed structure |

| Hydrodynamic Diameter (Dₕ) | 8.8 nm | 5.4 nm |

Advanced Analytical and Spectroscopic Methodologies for Studying Dichloro 1,5 Cyclooctadiene Palladium Ii

In Situ Spectroscopic Monitoring of Catalytic Reactions

In situ spectroscopy is a powerful tool for observing catalytic reactions as they happen, providing a direct window into the nature of transient intermediates and mechanistic pathways. nih.gov Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable for monitoring reactions involving palladium catalysts. nih.gov

Infrared (IR) Spectroscopy: In situ FTIR spectroscopy allows for the continuous monitoring of changes in the chemical bonding of the catalyst and reactants. nih.govfrontiersin.org This technique can track the concentration changes of key reaction species, identify reaction endpoints, and help elucidate reaction mechanisms and kinetics. mt.com For instance, in the alkoxycarbonylation of alkenes using Pd(II) catalysts, in situ IR and NMR spectroscopy have been used to characterize the resting state of the complexes in solution. rsc.org The simplicity and versatility of IR spectroscopy make it easy to combine with other techniques like mass spectrometry or gas chromatography for online evaluation of catalytic performance. nih.gov

Raman Spectroscopy: In situ Raman spectroscopy is another effective method for studying catalytic processes, especially in aqueous environments due to its transparency to water. nih.gov Surface-enhanced Raman spectroscopy (SERS) has been employed to study the catalytic hydrodechlorination of 1,1-dichloroethene in water using palladium. nih.gov This technique allows for the direct observation of the formation and transformation of adsorbate species on the catalyst surface. nih.gov Studies have also utilized in situ Raman spectroscopy to investigate the electrooxidation reaction on palladium single crystal surfaces, providing insights into surface phenomena such as adsorption, desorption, and redox reactions. alfa-chemistry.com

Operando Spectroscopy: This approach combines in situ spectroscopic measurements with simultaneous measurement of catalytic activity. nih.gov A multi-technique operando approach, combining methods like in situ X-ray photoelectron spectroscopy and operando X-ray absorption spectroscopy, has been used to study the structural dynamics of palladium catalysts during CO oxidation. tue.nlnih.gov This allows for the establishment of structure-activity relationships by correlating the observed spectral changes with the catalytic performance. tue.nlnih.gov For example, time-resolved operando diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can follow the evolution of adsorbates on the palladium surface and distinguish between active and spectator species. tue.nl

Electrochemical Characterization: Cyclic Voltammetry

While the provided search results focus heavily on spectroscopic techniques, the principles of electrochemical characterization, such as cyclic voltammetry, are fundamental in understanding the redox behavior of palladium complexes. Cyclic voltammetry can be used to probe the oxidation and reduction potentials of Pd(cod)Cl2 and its derivatives, providing valuable information about the accessibility of different oxidation states (e.g., Pd(0), Pd(II), Pd(IV)) that are often invoked in catalytic cycles. This technique can help to identify potential intermediates and understand the electronic effects of ligands on the palladium center.

Advanced NMR Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of palladium complexes in solution. Advanced NMR techniques provide detailed insights into reaction mechanisms.

Multinuclear NMR: Beyond standard ¹H and ¹³C NMR, the observation of nuclei like ³¹P is crucial when phosphine (B1218219) ligands are used in conjunction with Pd(cod)Cl2. ³¹P NMR can provide information about the coordination of phosphine ligands to the palladium center and can be used to identify different palladium-phosphine species in solution. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules, which is related to their size and shape. DOSY can be used to distinguish between different species in a reaction mixture, such as the catalyst, substrates, products, and any intermediates, helping to identify the components of a complex catalytic system.

Saturation Transfer Difference (STD) NMR: STD NMR is a powerful technique for studying ligand binding to metal complexes. It can be used to identify which parts of a substrate or ligand are in close contact with the palladium center, providing valuable information about the geometry of the catalyst-substrate complex.

The following table summarizes some advanced NMR techniques and their applications in studying palladium-catalyzed reactions.

| Technique | Information Gained | Application Example |

| Multinuclear NMR (e.g., ³¹P) | Ligand coordination, identification of different metal-ligand species. | Characterizing the interaction of triphenylphosphine (B44618) with iridium-cyclooctadiene complexes, a related system. researchgate.net |

| Diffusion-Ordered Spectroscopy (DOSY) | Separation of species based on size, identification of components in a mixture. | Differentiating between catalyst, substrate, and product in a reaction mixture. |

| Saturation Transfer Difference (STD) NMR | Identification of binding epitopes of ligands and substrates. | Determining the binding mode of a substrate to a palladium catalyst. |

Mass Spectrometry and Chromatographic Techniques in Reaction Analysis

Mass spectrometry (MS) and chromatography are essential for identifying and quantifying the products of catalytic reactions, as well as for detecting potential intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for analyzing volatile products. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about their molecular weight and structure.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify non-volatile compounds in a reaction mixture. It is often coupled with a variety of detectors, including UV-Vis and mass spectrometry (LC-MS), to provide comprehensive analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for characterizing charged or polar molecules, such as organometallic complexes and reaction intermediates, directly from the reaction solution.

These techniques, when used in combination, provide a comprehensive picture of the species present in a catalytic reaction involving Pd(cod)Cl2, from the starting materials to the final products and elusive intermediates.

Theoretical and Computational Studies of Dichloro 1,5 Cyclooctadiene Palladium Ii Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of transition metal complexes like dichloro(1,5-cyclooctadiene)palladium(II). While specific, in-depth DFT studies exclusively focused on PdCl₂(cod) are not extensively detailed in the public domain, the principles of such analyses are well-established.

DFT calculations would typically be employed to determine the optimized molecular geometry of the complex, providing precise bond lengths and angles. These calculations are crucial for understanding the steric and electronic environment around the palladium center. Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the complex's reactivity. The energy and spatial distribution of these orbitals are key indicators of where the molecule is likely to act as a nucleophile or an electrophile.

For instance, the nature of the interaction between the palladium d-orbitals and the π-orbitals of the cyclooctadiene ligand can be thoroughly investigated. This includes quantifying the extent of π-backbonding from the metal to the ligand, which influences the stability and reactivity of the complex. Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom, further clarifying the electronic nature of the Pd-Cl and Pd-olefin bonds.

Table 1: Representative Theoretical Data from DFT Calculations on Metal Complexes